
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the nitrogen atoms in the pyridazine ring and the sulfonamide group could result in the formation of hydrogen bonds. The chlorophenyl and dimethoxybenzene groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the pyridazine ring might undergo electrophilic substitution reactions, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the ability to form hydrogen bonds, and the overall shape and size of the molecule would all influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Biological Potential and Enzyme Inhibition
Sulfonamide derivatives have been synthesized and characterized for their enzyme inhibition potential against key biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have shown significant enzyme inhibition, indicating potential therapeutic applications in conditions like Alzheimer's disease. For instance, novel Schiff bases of sulfonamides have demonstrated considerable enzyme inhibition, supported by molecular docking studies suggesting strong binding affinities (Kausar et al., 2019).
Antimicrobial and Antiproliferative Agents
Sulfonamide compounds have also been explored for their antimicrobial and antiproliferative activities. Derivatives with various biologically active moieties have been synthesized and showed promising cytotoxic activity against cancer cell lines and significant antimicrobial activity, highlighting their potential as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
HIV-1 Infection Prevention
Research into methylbenzenesulfonamide derivatives has demonstrated their utility as potential targeting preparations in the prevention of human HIV-1 infection. These compounds offer a new approach to developing drugs for preventing HIV-1 transmission, indicating the broad scope of sulfonamide derivatives in therapeutic development (De-ju, 2015).
Antibacterial and Antifungal Activities
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Certain compounds among these derivatives exhibited strong activity against a range of anaerobic Gram-positive bacteria strains, indicating their potential as effective antibacterial and antifungal agents (Sławiński et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating triazine moieties have been investigated for their inhibition of carbonic anhydrase isozymes, which are relevant in physiological processes and diseases. These studies have shown that such compounds can inhibit these enzymes with high potency, suggesting applications in managing conditions related to carbonic anhydrase activity (Garaj et al., 2005).
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIJNDZWPJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


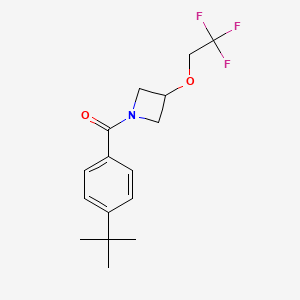
![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)
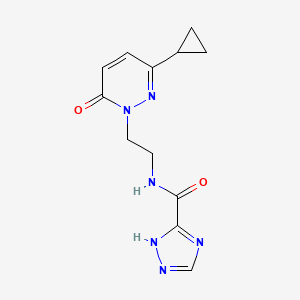
![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)
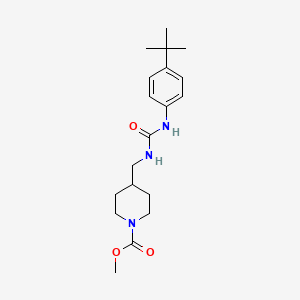
![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)
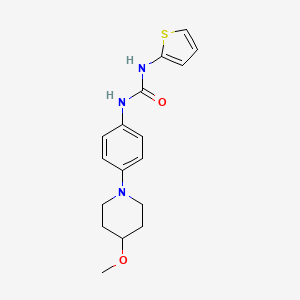
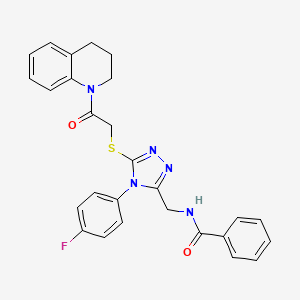

![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)